N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-12-15(21)5-4-6-16(12)22-20(24)11-14-10-18(27-23-14)13-7-8-17(25-2)19(9-13)26-3/h4-10H,11H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZJPULHWTVMBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution reactions: Introduction of the 3-chloro-2-methylphenyl and 3,4-dimethoxyphenyl groups can be done through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its effects on biological systems and potential as a bioactive compound.
Medicine: Potential therapeutic applications, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Use in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins within biological systems. The compound may exert its effects through inhibition, activation, or modulation of these targets, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Cores
Thiadiazole and Piperazinyl Derivatives
- Compound : 2-[(5-{4-[(3,4-Dimethoxyphenyl)acetyl]-1-piperazinyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide ().
- Key Differences : Replaces the 1,2-oxazole with a 1,3,4-thiadiazole ring and introduces a piperazinyl group.
- Implications : The thiadiazole core may enhance metabolic stability, while the piperazinyl group could improve solubility via basic nitrogen. The sulfanyl linker might influence redox properties or metal coordination .
Oxadiazole and Thiazolidinone Derivatives
- Compound: 2-(2,4-Dioxothiazolidin-3-yl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-acetamide (). Key Differences: Features a 1,3,4-oxadiazole core and a 2,4-dioxothiazolidin-3-yl group. The dioxothiazolidinone moiety may confer hydrogen-bonding capacity, relevant in kinase inhibition .
Substituent Variations in Acetamide Derivatives
Halogenated and Sulfonamide Analogues
Dichlorophenyl and Pyrazolyl Derivatives
- Compound: 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (). Key Differences: Substitutes the oxazole with a dihydro-pyrazol-4-yl group and replaces methoxy groups with dichloro substituents. The pyrazolyl ring is a common pharmacophore in NSAIDs .
Functional Group Modifications
Triazole and Ethoxyphenyl Derivatives
- Compound : N-(3-Chloro-2-methylphenyl)-2-({4-(4-ethoxyphenyl)-5-[4-(2-methyl-2-propanyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide ().
Thienopyridine and Oxadiazole Hybrids
- Compound: 2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (). Key Differences: Combines a thienopyridine moiety with oxadiazole.
Comparative Analysis Table
Biological Activity
N-(3-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide is a compound with potential biological activity that has garnered attention in pharmacological research. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C23H22ClN3O3
- Molecular Weight : 421.89 g/mol
The structural features include a chloro-substituted aromatic ring and an oxazole moiety, which are critical for its biological activity.
Research indicates that this compound exhibits a range of biological activities primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential anti-inflammatory properties.
- Modulation of Receptor Activity : It interacts with various receptors, potentially impacting neurotransmitter systems and contributing to its pharmacological effects.
- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.
Anticancer Activity
Recent studies have reported the anticancer potential of this compound against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) were determined in vitro:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.4 |
| A549 (Lung Cancer) | 12.6 |
| HeLa (Cervical Cancer) | 10.8 |
These results indicate that the compound possesses significant cytotoxic effects against these cancer cell lines.
Anti-inflammatory Activity
In vivo studies have demonstrated that this compound reduces inflammation in animal models of arthritis. Key findings include:
- Reduction in Edema : A significant decrease in paw edema was observed in treated groups compared to controls.
- Cytokine Inhibition : The compound effectively reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
A notable case study involved the administration of this compound in a murine model of rheumatoid arthritis. The study found that:
- Treated mice showed a marked improvement in clinical scores compared to untreated controls.
- Histological analysis revealed reduced synovial inflammation and joint destruction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
